molecular formula C6H2BrClFNO2 B1447347 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene CAS No. 1807036-18-5

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Cat. No.: B1447347
CAS No.: 1807036-18-5
M. Wt: 254.44 g/mol
InChI Key: ASEOPGXIVPDOJN-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene typically involves a series of electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-2-fluorobenzene, followed by bromination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The bromination step involves the use of bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-1-chloro-3-fluoro-4-nitrobenzene .

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing groups on the benzene ring influence the compound’s reactivity and binding affinity to these targets. The nitro group, in particular, plays a crucial role in the compound’s biological activity by participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of multiple electron-withdrawing groups makes it highly reactive in electrophilic and nucleophilic substitution reactions, and its unique structure allows for specific interactions with biological targets .

Properties

IUPAC Name

2-bromo-1-chloro-3-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEOPGXIVPDOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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